4,4-Dimethylchroman-6-carbaldehyde
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Overview
Description
4,4-Dimethylchroman-6-carbaldehyde is an organic compound with the molecular formula C12H14O2 It is a derivative of chroman, featuring a dimethyl substitution at the 4th position and an aldehyde group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylchroman-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-hydroxybenzaldehyde with an appropriate reagent to form the chroman ring structure, followed by oxidation to introduce the aldehyde group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization and oxidation reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4,4-dimethylchroman-6-carboxylic acid.
Reduction: Formation of 4,4-dimethylchroman-6-methanol.
Substitution: Formation of various substituted chroman derivatives depending on the electrophile used.
Scientific Research Applications
4,4-Dimethylchroman-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylchroman-6-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Methylchroman-6-carbaldehyde: Lacks one methyl group compared to 4,4-Dimethylchroman-6-carbaldehyde.
4,4-Dimethylchroman-6-methanol: The aldehyde group is reduced to an alcohol.
4,4-Dimethylchroman-6-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the dimethyl groups and the aldehyde group provides a distinct set of chemical properties that can be exploited in various synthetic and research contexts.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCGMDNTBSLEER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597111 |
Source
|
Record name | 4,4-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107430-96-6 |
Source
|
Record name | 4,4-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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